molecular formula C20H14N2O4 B2413000 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide CAS No. 946344-30-5

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

Cat. No. B2413000
CAS RN: 946344-30-5
M. Wt: 346.342
InChI Key: GBFRLLQRWYAXFF-UHFFFAOYSA-N
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Description

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide, also known as OXO, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. OXO belongs to the class of chromene derivatives and is known for its unique chemical and biological properties.

Mechanism Of Action

The mechanism of action of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been found to exhibit a wide range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide in lab experiments is its unique chemical and biological properties, which make it an ideal candidate for various applications. However, the use of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide in lab experiments is limited by its low solubility in water, which can make it difficult to work with.

Future Directions

There are several potential future directions for the research on 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide. One of the most promising areas of research is the development of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide-based drugs for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. In addition, there is a growing interest in the use of 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide in material science, particularly for the development of new materials with unique properties.

Synthesis Methods

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide can be synthesized using various methods, including the condensation of 4-hydroxycoumarin with 5-phenylisoxazole-3-carbaldehyde in the presence of a suitable catalyst. The resulting compound is then subjected to further reactions to obtain the final product.

Scientific Research Applications

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

properties

IUPAC Name

4-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]chromene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c23-16-11-19(25-17-9-5-4-8-15(16)17)20(24)21-12-14-10-18(26-22-14)13-6-2-1-3-7-13/h1-11H,12H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFRLLQRWYAXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-((5-phenylisoxazol-3-yl)methyl)-4H-chromene-2-carboxamide

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